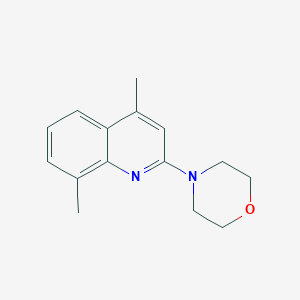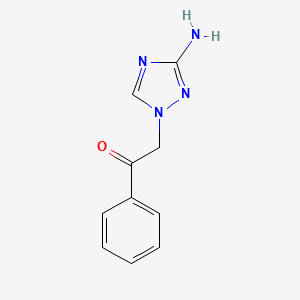
4,8-Dimethyl-2-morpholinoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,8-Dimethyl-2-morpholinoquinoline” is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.322 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring with two methyl groups at positions 4 and 8, and a morpholino group at position 2 .
Aplicaciones Científicas De Investigación
Antitumor Applications
Palladium(0)-mediated transformations have been utilized to synthesize 8-methylquino[4,3,2-kl]acridines and 8,13-dimethylquino[4,3,2-kl]acridinium iodides, which were evaluated for their potential as DNA G-quadruplex-stabilizing agents and telomerase inhibitors. These compounds showed promise in destabilizing telomeric integrity and exhibited favorable pharmaceutical profiles, highlighting their clinical potential in cancer therapy (Cookson, Heald, & Stevens, 2005).
Neurodegenerative Disease Research
Research on 8-Hydroxyquinolines (8HQs), particularly focusing on their ability to complex with transition metals, has shown potential in the treatment of Alzheimer's disease. For example, the therapeutic PBT2 has demonstrated efficiency in disaggregating metal-enriched amyloid plaques and reversing the Alzheimer's disease phenotype in animal models, underscoring the significance of metal chaperone activity in neurodegenerative disease management (Kenche et al., 2013).
Anticancer Agents
The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as an apoptosis inducer highlights the therapeutic potential of quinoline derivatives in cancer treatment. This compound demonstrated potent apoptosis-inducing activity and high efficacy in various cancer models, along with remarkable blood-brain barrier penetration, suggesting its utility as an anticancer agent (Sirisoma et al., 2009).
Anti-corrosion Research
8-Hydroxyquinoline derivatives have been investigated for their anti-corrosion properties on mild steel in acidic mediums. These studies have combined gravimetric and electrochemical techniques, demonstrating the compounds' efficiency as cathodic inhibitors and their potential application in protecting metals from corrosion (Douche et al., 2020).
Photodynamic Therapy and Imaging
A novel 8-OH quinoline targeting amyloid β for Alzheimer's disease has been explored in molecular imaging studies. The compound was assessed for its ability to alter the amyloid-β-PET signal in subjects, offering insights into its applicability in diagnosing and potentially treating neurodegenerative diseases through imaging techniques (Villemagne et al., 2017).
Direcciones Futuras
While specific future directions for “4,8-Dimethyl-2-morpholinoquinoline” are not available, research into similar compounds like quinolines is ongoing. For example, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Propiedades
IUPAC Name |
4-(4,8-dimethylquinolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-4-3-5-13-12(2)10-14(16-15(11)13)17-6-8-18-9-7-17/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOKKBDHYLJNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2720135.png)
![5-(2,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2720136.png)
![2-[2-(Naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2720138.png)
![2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2720139.png)
![1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B2720140.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2720141.png)

![1-Methyl-3-[2-(1-methylimidazol-4-yl)ethyl]thiourea](/img/structure/B2720145.png)
![[5-(3-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2720146.png)



![2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2720154.png)
